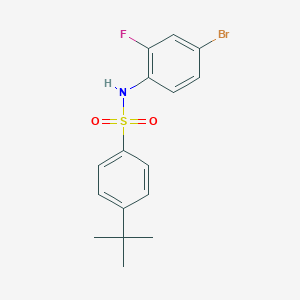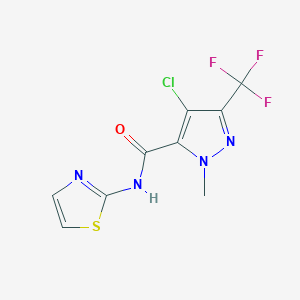
ethyl 5-acetyl-4-methyl-2-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 5-ACETYL-4-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-4-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline core, introduction of the thiophene ring, and subsequent functionalization to introduce the ethyl ester and acetyl groups. Common reagents used in these reactions include acetic anhydride, sulfur, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 5-ACETYL-4-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.
Applications De Recherche Scientifique
ETHYL 5-ACETYL-4-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL 4-ACETYL-5-OXOHEXANOATE: Another ester compound with potential biological activities.
Indole Derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
ETHYL 5-ACETYL-4-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and the presence of both quinazoline and thiophene rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H16N2O4S2 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
ethyl 5-acetyl-4-methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H16N2O4S2/c1-4-24-17(23)13-9(2)14(10(3)21)26-16(13)20-15(22)11-7-5-6-8-12(11)19-18(20)25/h5-8H,4H2,1-3H3,(H,19,25) |
Clé InChI |
HJJHGEMWYMLCIY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)N2C(=O)C3=CC=CC=C3NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10964643.png)

![3-benzyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10964658.png)
![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B10964666.png)

![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B10964678.png)

![4-(4-bromo-2,5-dimethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10964681.png)
![N-(4-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10964682.png)
![5-(4-bromophenyl)-3-chloro-N-(propan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10964686.png)

![2-[4-(Difluoromethoxy)phenyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10964698.png)
![4-{(4E)-4-[4-(benzyloxy)-2,3-dibromo-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10964701.png)
![4-bromo-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10964714.png)
